5-(Azido-PEG4)-pent-2-yn-1-Ol

CAS No.:

Cat. No.: VC18378220

Molecular Formula: C13H23N3O5

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23N3O5 |

|---|---|

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | 5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol |

| Standard InChI | InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2 |

| Standard InChI Key | YQCLXMHUARTLPW-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

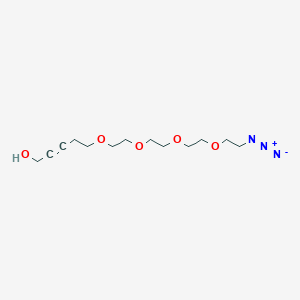

5-(Azido-PEG4)-pent-2-yn-1-Ol (CAS No. 2468714-96-5) is a synthetic molecule with the molecular formula C₁₃H₂₃N₃O₅ and a molecular weight of 301.34 g/mol . The structure comprises three distinct components:

-

A pent-2-yn-1-ol backbone, which includes an alkyne group at the second carbon and a hydroxyl group at the terminal position.

-

A tetraethylene glycol (PEG4) spacer linked to the pentynol backbone, imparting hydrophilicity and flexibility.

-

An azide (-N₃) functional group at the distal end of the PEG chain, enabling participation in click chemistry reactions .

The PEG spacer’s four ethylene oxide units create a hydrophilic environment, critical for stabilizing the compound in biological matrices. The azide and alkyne groups are geometrically positioned to facilitate strain-promoted or copper-catalyzed cycloadditions, forming stable triazole linkages .

Physicochemical Properties

Key physicochemical properties include:

The hydroxyl group at the pentynol terminus allows further functionalization, such as esterification or etherification, to introduce fluorescent tags, targeting moieties, or therapeutic payloads .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of 5-(Azido-PEG4)-pent-2-yn-1-Ol involves a multi-step process:

-

PEG4 Chain Assembly: Tetraethylene glycol is functionalized with a mesylate or tosylate leaving group to enable nucleophilic substitution.

-

Alkyne Introduction: The pent-2-yn-1-ol backbone is coupled to the activated PEG4 spacer via an ether linkage under alkaline conditions.

-

Azide Incorporation: The terminal hydroxyl group of the PEG4 chain is converted to an azide using sodium azide (NaN₃) in a polar aprotic solvent .

Critical purification steps include size-exclusion chromatography to remove unreacted PEG derivatives and azide byproducts. The final product is typically isolated as a colorless oil with >95% purity, verified by NMR and LC-MS .

Scalability and Industrial Relevance

Patent US20130115192A1 highlights methods for scaling the synthesis of PEG-azide derivatives for nanoparticle functionalization . Key challenges in large-scale production include maintaining the integrity of the azide group during lyophilization and minimizing endotoxin contamination for biomedical applications .

Mechanistic Insights: Click Chemistry and Bioconjugation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in 5-(Azido-PEG4)-pent-2-yn-1-Ol reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds via a stepwise mechanism:

-

Copper Acetylide Formation: Cu(I) coordinates to the alkyne, forming a reactive copper acetylide intermediate.

-

Azide Coordination: The azide group binds to the copper center, leading to a six-membered cyclic transition state.

-

Triazole Formation: Cyclization occurs, releasing the triazole product and regenerating the Cu(I) catalyst .

This reaction is highly efficient (yields >90%) and bioorthogonal, enabling site-specific modifications in living cells without interfering with native biochemical processes .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In copper-sensitive systems, strain-promoted reactions with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are employed. The PEG4 spacer reduces steric hindrance, enhancing reaction kinetics .

Biomedical Applications

Drug Delivery Systems

5-(Azido-PEG4)-pent-2-yn-1-Ol is widely used to functionalize polymeric nanoparticles and liposomes. For example:

-

Targeted Cancer Therapy: Azide-modified nanoparticles conjugated with alkyne-bearing folate ligands selectively accumulate in folate receptor-positive tumors .

-

siRNA Delivery: PEG-azide linkers stabilize siRNA-polymer complexes, improving circulation half-life and reducing immunogenicity .

Protein and Antibody Modification

The compound enables site-specific labeling of antibodies for diagnostic assays. A 2024 study demonstrated its use in conjugating anti-PD-1 antibodies with fluorescent dyes for real-time tracking of immune checkpoint inhibition .

Biomaterial Engineering

In hydrogels and scaffolds, the azide group facilitates crosslinking with alkyne-functionalized peptides, enabling precise control over mechanical properties and biodegradation rates .

Comparative Analysis with Alternative Linkers

| Linker Type | Advantages | Limitations |

|---|---|---|

| 5-(Azido-PEG4)-pent-2-yn-1-Ol | High solubility, dual functionality | Requires Cu(I) for CuAAC |

| DBCO-PEG4-NHS | Copper-free click chemistry | Higher cost |

| Maleimide-PEG4 | Thiol-specific conjugation | Non-specific binding |

The compound’s dual reactivity (azide + hydroxyl) offers unparalleled versatility compared to single-functional group linkers .

Future Directions

Emerging applications include:

-

PROTAC Development: Azide-functionalized E3 ligase ligands for targeted protein degradation.

-

Theranostic Nanoparticles: Integrating imaging agents and therapeutics via orthogonal click reactions.

-

3D Bioprinting: Photoclick chemistry for layer-by-layer tissue engineering.

Ongoing research aims to optimize PEG chain length for enhanced tumor penetration and reduce potential immunogenicity of PEGylated systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume